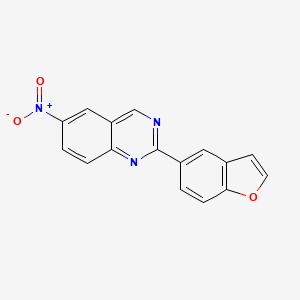
2-(1-Benzofuran-5-yl)-6-nitroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Benzofuran-5-yl)-6-nitroquinazoline is a heterocyclic compound that features both a benzofuran and a quinazoline moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, and antiviral properties . Quinazoline derivatives are also significant in medicinal chemistry due to their pharmacological activities. The combination of these two moieties in a single compound makes this compound a compound of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 2-(1-Benzofuran-5-yl)-6-nitroquinazoline typically involves multi-step reactions. One common synthetic route includes the formation of the benzofuran ring followed by the construction of the quinazoline moiety. The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives . The quinazoline moiety can be introduced through a series of condensation reactions involving appropriate starting materials and reagents . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2-(1-Benzofuran-5-yl)-6-nitroquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(1-Benzofuran-5-yl)-6-nitroquinazoline has several scientific research applications:
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of 2-(1-Benzofuran-5-yl)-6-nitroquinazoline involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, leading to various biological effects . The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The quinazoline moiety can inhibit specific enzymes involved in cell proliferation, making the compound a potential anti-cancer agent .
Comparaison Avec Des Composés Similaires
2-(1-Benzofuran-5-yl)-6-nitroquinazoline can be compared with other similar compounds, such as:
Benzofuran derivatives: These compounds share the benzofuran moiety and exhibit similar biological activities, such as anti-tumor and antibacterial properties.
Quinazoline derivatives: These compounds share the quinazoline moiety and are known for their pharmacological activities, including enzyme inhibition and anti-cancer properties.
The uniqueness of this compound lies in the combination of both benzofuran and quinazoline moieties, which may result in synergistic effects and enhanced biological activities.
Propriétés
Formule moléculaire |
C16H9N3O3 |
|---|---|
Poids moléculaire |
291.26 g/mol |
Nom IUPAC |
2-(1-benzofuran-5-yl)-6-nitroquinazoline |
InChI |
InChI=1S/C16H9N3O3/c20-19(21)13-2-3-14-12(8-13)9-17-16(18-14)11-1-4-15-10(7-11)5-6-22-15/h1-9H |
Clé InChI |
YGBJFIFUCMMBNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CO2)C=C1C3=NC=C4C=C(C=CC4=N3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


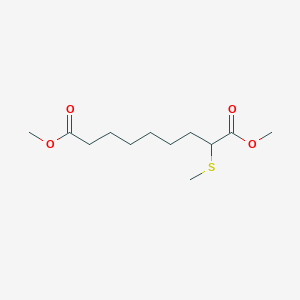
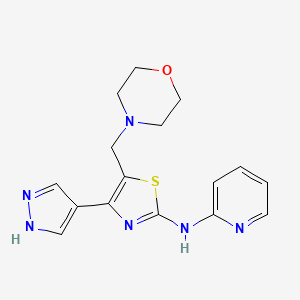
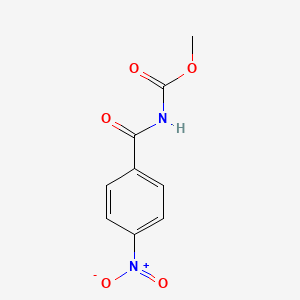
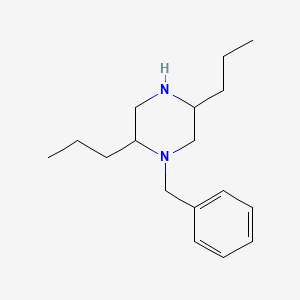
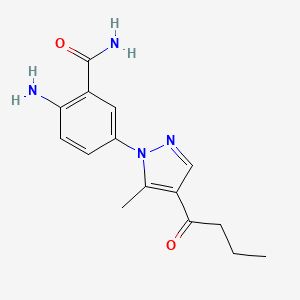

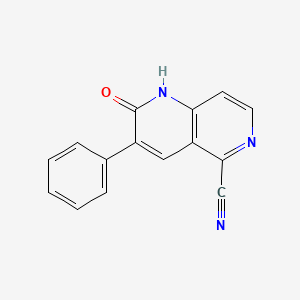
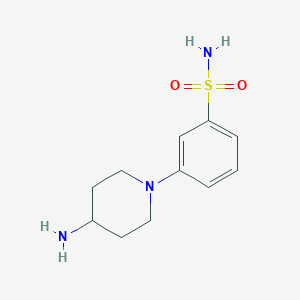
![8-Piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13874719.png)
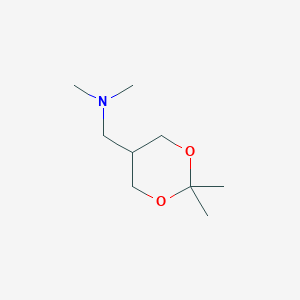

![6-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13874735.png)

![tert-butyl 4-oxo-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,4-dihydropyridazine-3-carboxylate](/img/structure/B13874751.png)
